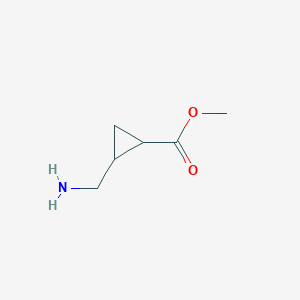

methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Description

Properties

CAS No. |

159786-56-8 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1 |

InChI Key |

CMHSWRSLJXDXBH-CRCLSJGQSA-N |

SMILES |

COC(=O)C1CC1CN |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1CN |

Canonical SMILES |

COC(=O)C1CC1CN |

Synonyms |

Cyclopropanecarboxylic acid, 2-(aminomethyl)-, methyl ester, trans- (9CI) |

Origin of Product |

United States |

Preparation Methods

Key Reaction Sequence

The iodocarbocyclization strategy, initially developed for racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid derivatives, has been adapted for the synthesis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate. The process involves:

-

Iodocarbocyclization of Dimethyl Allylmalonate : Treatment of dimethyl allylmalonate with iodine in the presence of a base induces cyclopropane ring formation, yielding iodinated intermediates.

-

Azidation : Replacement of the iodine atom with an azide group using sodium azide, forming a cyclopropane-azide derivative.

-

Reduction and Esterification : Staudinger reduction of the azide to an amine, followed by selective esterification to protect the carboxylate group as a methyl ester.

Optimization Parameters

-

Solvent Systems : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for cyclization due to their ability to stabilize reactive intermediates.

-

Temperature Control : Reactions are conducted at −20°C to 0°C to minimize side reactions such as ring-opening.

-

Yield : Typical yields range from 45% to 65%, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Cyclopropanation of α,β-Unsaturated Esters

Simmons-Smith Cyclopropanation

This method employs a zinc-copper couple to generate carbenoid species from diiodomethane, which react with α,β-unsaturated esters to form cyclopropane rings:

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) catalysts enable stereoselective cyclopropanation of diazo compounds with alkenes:

-

Diazo Precursor : Ethyl diazoacetate derivatives bearing aminomethyl groups.

-

Stereochemical Control : Trans-selectivity is achieved through ligand modification, with enantiomeric excess (ee) up to 88%.

Reductive Amination of Cyclopropane Ketones

Ketone Intermediate Synthesis

Cyclopropane ketones are synthesized via Friedel-Crafts acylation of cyclopropane derivatives:

Reductive Amination

The ketone is converted to an imine using ammonium acetate, followed by reduction with sodium cyanoborohydride:

Patent-Based Industrial Methods

Scalable One-Pot Process

A patent (EP0068998A1) discloses a one-pot synthesis starting from 1-arylcyclopropane carboxylates:

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces a bromomethyl group.

-

Amination : Reaction with hexamethylenetetramine (HMTA) in ethanol/water, followed by hydrolysis with HCl.

-

Esterification : Treatment with methanol/H₂SO₄ to yield the methyl ester.

Key Advantages :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

methyl 2-(aminomethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

methyl 2-(aminomethyl)cyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or binding pockets of receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Ring Sizes

Methyl 1-(Methylamino)cyclobutanecarboxylate (CAS: Not specified)

- Structure: Cyclobutane ring with methylamino and methyl ester groups at the 1-position.

- Key Differences: Larger ring size (cyclobutane vs.

- Applications : Intermediate in patent-described syntheses for pharmaceutical compounds .

Methyl 1-(Methylamino)cyclopentanecarboxylate (CAS: Not specified)

- Structure: Cyclopentane ring substituted with methylamino and methyl ester groups.

- Key Differences : Even larger ring size reduces strain further, likely altering conformational flexibility and binding properties compared to cyclopropane derivatives.

- Applications : Used in multi-step syntheses, as evidenced by patent literature .

Cyclopropane Derivatives with Substituent Variations

Methyl 2-(4-Aminophenyl)cyclopropane-1-carboxylate (CAS: Not specified)

- Structure: Cyclopropane ring with a 4-aminophenyl group at the 2-position.

- Applications : Valued in drug development for its ability to engage with aromatic residues in enzymes or receptors .

(1S,2R)-Methyl 1-Amino-2-ethylcyclopropanecarboxylate (CAS: 138457-95-1)

- Structure: Ethyl substituent at the 2-position and amino group at the 1-position.

- Applications : Intermediate in chiral drug synthesis, emphasizing its role in asymmetric catalysis .

Methyl (1S,2S)-1-(Aminomethyl)-2-(Trifluoromethyl)cyclopropane-1-carboxylate Hydrochloride

- Structure: Trifluoromethyl group at the 2-position and aminomethyl at the 1-position.

- Key Differences : Electron-withdrawing trifluoromethyl group enhances metabolic stability and electronegativity, favoring interactions with hydrophobic protein pockets.

- Applications : Highlighted by global suppliers (e.g., Wuhan Risevan Chemtech, Krishna Solvechem) for use in fluorinated drug candidates .

Functional Group Modifications

1-(Methylamino)cyclopropane-1-carboxylate (CAS: 104768-35-6)

- Structure: Methylamino group at the 1-position instead of aminomethyl at the 2-position.

- Key Differences : Altered amine positioning affects hydrogen-bonding capabilities and steric interactions.

- Applications : Reported in Enamine Ltd.'s catalog as a building block for medicinal chemistry .

Methyl 2,2-Dichloro-1-methylcyclopropanecarboxylate (CAS: 1447-13-8)

Comparative Data Table

Research Findings and Implications

- Biological Relevance: Unlike 1-aminocyclopropane-1-carboxylic acid (ACC), a natural ethylene precursor in plants , this compound is synthetic. The methyl ester group prevents ACC-like metabolism, redirecting its utility toward non-plant biochemical applications .

- Synthetic Utility : The cyclopropane ring’s strain facilitates ring-opening reactions, enabling diverse functionalization. For example, trifluoromethyl-substituted derivatives are prioritized in CNS drug discovery due to enhanced bioavailability .

- Safety Considerations: Halogenated derivatives (e.g., dichloro compounds) require stringent safety protocols, whereas aminomethyl variants are generally safer but still necessitate standard lab precautions .

Biological Activity

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate (MAC) is an organic compound notable for its unique cyclopropane structure and potential biological activities. This article explores its chemical properties, biological interactions, and therapeutic potential, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring with an amino group and a carboxylate ester. Its molecular formula is , with a molecular weight of approximately 141.16 g/mol. The presence of the amino group allows for various nucleophilic substitutions, while the ester can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

The biological activity of MAC is primarily attributed to its ability to interact with various biomolecules. The amino group can form adducts with proteins or nucleic acids, influencing its biological activity and potential toxicity. Studies have indicated that compounds with similar structures exhibit diverse biological properties, including enzyme inhibition and modulation of cellular pathways .

Enzyme Interaction Studies

Research has shown that MAC can act as a substrate or inhibitor for certain enzymes. For example, it has been observed to interact with pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for amino acid metabolism. Such interactions may lead to alterations in metabolic pathways, potentially offering therapeutic benefits in conditions related to amino acid dysregulation .

Medicinal Chemistry

MAC serves as a precursor in the synthesis of various pharmaceuticals. Its structural features make it suitable for developing compounds targeting specific biological pathways. The compound's versatility allows for modifications that can enhance its efficacy against specific diseases, particularly in the fields of neurology and oncology .

Case Studies

- Neurological Disorders : Derivatives of MAC have been investigated for their potential in treating neurological disorders. Research indicates that modifications to the cyclopropane structure can enhance neuroprotective effects and improve cognitive function in animal models .

- Cancer Research : In vitro studies have demonstrated that MAC derivatives exhibit antiproliferative activity against various cancer cell lines. The mechanism involves the inhibition of key signaling pathways involved in cell growth and survival .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 141.16 g/mol |

| IUPAC Name | This compound |

| Biological Activities | Enzyme inhibition, Antiproliferative effects |

Q & A

Q. How do computational models predict the compound’s behavior in complex reaction environments?

- Models Used :

- Molecular Dynamics (MD) : Simulates solvation effects in aqueous/DMSO mixtures .

- DFT Calculations : Quantifies ring strain and transition-state energies for reaction pathway optimization .

- Validation : Correlate computed activation energies (ΔG‡) with experimental kinetic data (R² > 0.9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.